molecular formula C11H13N3O2 B7788759 methyl 2,5-dimethyl-4-(1H-pyrazol-3-yl)-1H-pyrrole-3-carboxylate

methyl 2,5-dimethyl-4-(1H-pyrazol-3-yl)-1H-pyrrole-3-carboxylate

Cat. No.: B7788759
M. Wt: 219.24 g/mol
InChI Key: CELYLNIMGFSFCG-UHFFFAOYSA-N
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Description

Methyl 2,5-dimethyl-4-(1H-pyrazol-3-yl)-1H-pyrrole-3-carboxylate is a heterocyclic compound that features a pyrrole ring substituted with a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2,5-dimethyl-4-(1H-pyrazol-3-yl)-1H-pyrrole-3-carboxylate typically involves the condensation of appropriate pyrazole and pyrrole derivatives. One common method includes the reaction of 2,5-dimethylpyrrole with 3-pyrazolecarboxylic acid in the presence of a dehydrating agent such as thionyl chloride. The resulting intermediate is then esterified using methanol to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,5-dimethyl-4-(1H-pyrazol-3-yl)-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazole and pyrrole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Halogenated derivatives or substituted pyrazole/pyrrole compounds.

Scientific Research Applications

Methyl 2,5-dimethyl-4-(1H-pyrazol-3-yl)-1H-pyrrole-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, anti-inflammatory, and anticancer properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which methyl 2,5-dimethyl-4-(1H-pyrazol-3-yl)-1H-pyrrole-3-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The pyrazole and pyrrole rings can participate in hydrogen bonding and π-π interactions, facilitating binding to target molecules.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2,5-dimethyl-4-(1H-pyrazol-3-yl)-1H-pyrrole-3-carboxylate: shares structural similarities with other heterocyclic compounds such as:

Uniqueness

  • This compound is unique due to the presence of both pyrazole and pyrrole rings, which confer distinct chemical and biological properties. This dual-ring system allows for diverse reactivity and potential applications in various fields.

Properties

IUPAC Name

methyl 2,5-dimethyl-4-(1H-pyrazol-5-yl)-1H-pyrrole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c1-6-9(8-4-5-12-14-8)10(7(2)13-6)11(15)16-3/h4-5,13H,1-3H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CELYLNIMGFSFCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(N1)C)C(=O)OC)C2=CC=NN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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